An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-(methylamino)pentan-1-ol
An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-(methylamino)pentan-1-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol with significant potential as a building block in synthetic chemistry. Due to the limited availability of experimental data in public-access literature, this document synthesizes information from established chemical principles, predictive modeling, and data from analogous structures to offer a comprehensive overview. The guide covers the compound's identity, a plausible and detailed synthetic pathway, predicted physicochemical properties, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it delves into the compound's chemical reactivity, stability, and potential applications, particularly within the realms of pharmaceutical development and asymmetric synthesis.
Introduction: A Molecule of Untapped Potential
4,4-Dimethyl-2-(methylamino)pentan-1-ol is a structurally distinct chiral amino alcohol. Its key features include a sterically demanding neopentyl group, a secondary amine, and a primary alcohol. This unique combination of functional groups on a chiral scaffold suggests its utility as a valuable intermediate in the synthesis of complex, high-value molecules. The presence of both a hydrogen-bond donor and acceptor, along with a defined stereocenter, makes it a compelling candidate for the development of novel ligands, catalysts, and pharmaceutical agents where specific three-dimensional orientation is critical for biological activity. This guide aims to provide a foundational understanding of this compound, thereby enabling and encouraging further empirical investigation into its properties and applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4,4-Dimethyl-2-(methylamino)pentan-1-ol |
| CAS Number | 1310244-92-8[1] |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol [1] |
| InChI | 1S/C8H19NO/c1-8(2,3)5-7(6-10)9-4/h7,9-10H,5-6H2,1-4H3 |
| InChIKey | DMGLTEWVNWMGSZ-UHFFFAOYSA-N |
| Synonyms | 4,4-dimethyl-2-(methylamino)-1-pentanol |
Proposed Synthetic Pathway: A Logic-Driven Approach
A robust and industrially scalable synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol can be logically devised through a reductive amination strategy. This common and high-yielding transformation is a cornerstone of amine synthesis. The proposed pathway commences with a readily available starting material and proceeds through a key keto-alcohol intermediate.
Synthesis of the Precursor: 1-Hydroxy-4,4-dimethylpentan-2-one
The synthesis of the requisite α-hydroxy ketone precursor can be efficiently achieved from 4,4-dimethyl-2-pentanone in a two-step sequence.
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Step 1: α-Halogenation. The initial step involves the selective bromination at the α-position of 4,4-dimethyl-2-pentanone. This can be accomplished using standard brominating agents such as N-bromosuccinimide (NBS) with a radical initiator, or bromine in an acidic medium, to afford 1-bromo-4,4-dimethylpentan-2-one. The causality behind this step is the activation of the α-carbon for subsequent nucleophilic substitution.
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Step 2: Nucleophilic Substitution (Hydrolysis). The resulting α-bromoketone undergoes hydrolysis to the corresponding α-hydroxy ketone, 1-hydroxy-4,4-dimethylpentan-2-one. This is typically achieved by reaction with a mild base, such as sodium bicarbonate or potassium carbonate, in an aqueous solvent system.
Reductive Amination to the Target Molecule
The final step in the proposed synthesis is the reductive amination of 1-hydroxy-4,4-dimethylpentan-2-one with methylamine.
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Step 3: Imine Formation and In Situ Reduction. The keto-alcohol precursor is reacted with methylamine to form an intermediate imine (or, more accurately, an iminium ion under slightly acidic conditions). This intermediate is not isolated but is reduced in situ to the target secondary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice for this transformation due to their selectivity for the protonated imine over the ketone, thus minimizing the formation of the corresponding diol as a byproduct.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.
Detailed Experimental Protocol (Proposed)
Synthesis of 1-Hydroxy-4,4-dimethylpentan-2-one:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-4,4-dimethylpentan-2-one.
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Dissolve the crude bromo-ketone in a mixture of acetone and water.
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Add sodium bicarbonate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-hydroxy-4,4-dimethylpentan-2-one. Purify by flash column chromatography.
Synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol:
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To a solution of 1-hydroxy-4,4-dimethylpentan-2-one (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, either as a gas or an aqueous/methanolic solution) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the iminium ion.
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Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
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Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.
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Extract the product with dichloromethane (3 x volumes).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or flash column chromatography to yield pure 4,4-Dimethyl-2-(methylamino)pentan-1-ol.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | 204.3 ± 8.0 °C at 760 mmHg |
| Flash Point | 77.5 ± 12.5 °C |
| Density | 0.88 ± 0.1 g/cm³ |
| pKa (most basic) | 10.45 ± 0.10 (Amine) |
| pKa (most acidic) | 15.78 ± 0.20 (Alcohol) |
| LogP | 1.52 |
Spectroscopic Analysis (Predicted)
The following spectroscopic data has been predicted based on the chemical structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.
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¹H NMR (400 MHz, CDCl₃, predicted):
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δ 3.65 (dd, J = 11.2, 4.0 Hz, 1H, -CH₂OH)
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δ 3.45 (dd, J = 11.2, 7.2 Hz, 1H, -CH₂OH)
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δ 2.80 (m, 1H, -CH(NH)-)
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δ 2.40 (s, 3H, -NHCH₃)
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δ 1.60 (br s, 2H, -OH, -NH)
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δ 1.30 (dd, J = 14.0, 4.8 Hz, 1H, -CH₂-C(CH₃)₃)
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δ 1.15 (dd, J = 14.0, 8.0 Hz, 1H, -CH₂-C(CH₃)₃)
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δ 0.90 (s, 9H, -C(CH₃)₃)
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¹³C NMR (100 MHz, CDCl₃, predicted):
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δ 67.5 (-CH₂OH)
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δ 62.0 (-CH(NH)-)
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δ 48.0 (-CH₂-C(CH₃)₃)
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δ 36.0 (-NHCH₃)
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δ 31.5 (-C(CH₃)₃)
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δ 29.5 (-C(CH₃)₃)
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Infrared (IR) Spectroscopy (predicted, cm⁻¹):
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3350-3450 (O-H stretch, N-H stretch, broad)
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2955, 2870 (C-H stretch, aliphatic)
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1465 (C-H bend, CH₂ and CH₃)
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1120 (C-N stretch)
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1050 (C-O stretch, primary alcohol)
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Mass Spectrometry (EI, predicted):
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m/z (relative intensity): 145 (M⁺, low), 114 (M⁺ - CH₂OH), 88, 57 (t-butyl cation, base peak).
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Chemical Reactivity and Stability
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Stability: 4,4-Dimethyl-2-(methylamino)pentan-1-ol is expected to be a stable liquid under standard conditions. As with many amines, it may be susceptible to slow oxidation upon prolonged exposure to air and should ideally be stored under an inert atmosphere (e.g., nitrogen or argon).
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Reactivity: The molecule possesses two primary reactive sites: the secondary amine and the primary alcohol.
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The secondary amine is nucleophilic and will react with a variety of electrophiles, including alkyl halides, acyl chlorides, and anhydrides, to form the corresponding tertiary amines and amides. Its basic nature will lead to salt formation upon treatment with acids.
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The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. It will also undergo esterification with carboxylic acids or their derivatives, and etherification under suitable conditions.
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The chiral center at the C-2 position is a key feature, allowing for its use in diastereoselective reactions where the existing stereochemistry directs the formation of new stereocenters.
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Potential Applications in Research and Development
The unique structural features of 4,4-Dimethyl-2-(methylamino)pentan-1-ol suggest several promising applications:
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Chiral Building Block in Pharmaceutical Synthesis: The amino alcohol motif is a common pharmacophore in many biologically active compounds. This molecule can serve as a chiral starting material for the synthesis of enantiomerically pure drug candidates, where stereochemistry is critical for efficacy and safety.
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Precursor for Chiral Ligands: The bidentate N,O-ligation capability makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. Such ligands are crucial in the production of single-enantiomer pharmaceuticals and fine chemicals.
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Molecular Scaffolding: The neopentyl group provides significant steric bulk, which can be exploited to control the approach of reagents in stereoselective reactions or to influence the packing and physical properties of materials into which it is incorporated.
Conclusion
4,4-Dimethyl-2-(methylamino)pentan-1-ol represents a versatile and potentially valuable, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, properties, and reactivity, based on sound chemical principles. It is our hope that this detailed overview will stimulate further experimental investigation and unlock the full potential of this promising molecule in the fields of drug discovery, asymmetric synthesis, and materials science.


